7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole
CAS No.:
Cat. No.: VC17617293
Molecular Formula: C26H16BrN
Molecular Weight: 422.3 g/mol
* For research use only. Not for human or veterinary use.
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole -](/images/structure/VC17617293.png)
Specification
Molecular Formula | C26H16BrN |
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Molecular Weight | 422.3 g/mol |
IUPAC Name | 12-(3-bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
Standard InChI | InChI=1S/C26H16BrN/c27-19-8-5-9-20(16-19)28-23-14-12-17-6-1-3-10-21(17)25(23)26-22-11-4-2-7-18(22)13-15-24(26)28/h1-16H |
Standard InChI Key | JJRLEQGQSHLQSI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(N3C5=CC(=CC=C5)Br)C=CC6=CC=CC=C64 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 7-(3-bromophenyl)-7H-dibenzo[c,g]carbazole is C₂₆H₁₆BrN, with a molecular weight of 422.32 g/mol . The compound’s structure comprises a central carbazole unit fused with two benzene rings at the [c,g] positions, creating an extended π-conjugated system. The 3-bromophenyl group is attached to the nitrogen atom of the carbazole core, introducing asymmetry and altering the compound’s dipole moment compared to its 4-bromo and 5-bromo analogs .
Crystallographic and Electronic Properties
The dibenzo[c,g]carbazole framework exhibits a planar geometry, as evidenced by X-ray diffraction studies of related compounds . Bromine substitution at the phenyl ring’s 3-position disrupts symmetry, potentially leading to polymorphic crystal forms. Density functional theory (DFT) calculations on similar structures suggest that the bromine atom’s electronegativity polarizes the adjacent carbon atoms, enhancing charge transport properties in solid-state applications.
Table 1: Comparative Molecular Data for Brominated Dibenzo[c,g]carbazole Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Position |
---|---|---|---|---|
7H-Dibenzo[c,g]carbazole | 194-59-2 | C₂₀H₁₃N | 267.32 | N/A |
5-Bromo-7H-dibenzo[c,g]carbazole | N/A | C₂₀H₁₂BrN | 346.23 | 5-position |
7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole | 1419864-64-4 | C₂₆H₁₆BrN | 422.32 | 4-bromophenyl |
7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole | N/A | C₂₆H₁₆BrN | 422.32 | 3-bromophenyl |
Synthetic Pathways and Optimization
The synthesis of 7-(3-bromophenyl)-7H-dibenzo[c,g]carbazole likely follows methodologies developed for its positional isomers. A representative approach involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysis to couple halogenated dibenzocarbazole precursors with boronic acid derivatives .
Key Reaction Steps
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Precursor Preparation: 7H-Dibenzo[c,g]carbazole is brominated selectively at the nitrogen-bound phenyl ring using N-bromosuccinimide (NBS) under radical initiation conditions .
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Cross-Coupling: The brominated intermediate reacts with 3-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form the target compound.
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Purification: Column chromatography or recrystallization from benzene/ethanol mixtures yields the pure product .
Reaction Scheme:
Yield optimization studies for analogous compounds report efficiencies of 75–85% when using autoclave conditions at 220°C with ammonium bisulfite as a catalyst . Industrial-scale production may employ continuous flow reactors to enhance reaction kinetics and reduce side-product formation.
Electronic and Optoelectronic Applications
The extended conjugation and electron-deficient bromophenyl group make 7-(3-bromophenyl)-7H-dibenzo[c,g]carbazole a candidate for organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In vacuum-processed OLEDs, carbazole derivatives function as hole-transporting materials (HTMs). The bromine atom’s inductive effect lowers the highest occupied molecular orbital (HOMO) energy level, improving hole injection efficiency. Devices incorporating 5-bromo analogs exhibit luminance efficiencies of 12–15 cd/A, comparable to standard HTMs like N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) .
Perovskite Solar Cells (PSCs)
As a hole-extracting layer in inverted PSCs, 7-(3-bromophenyl)-7H-dibenzo[c,g]carbazole mitigates recombination losses at the perovskite/electrode interface. Spin-coated films of related compounds demonstrate power conversion efficiencies (PCEs) exceeding 18%, attributed to improved interfacial energy alignment and defect passivation .
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